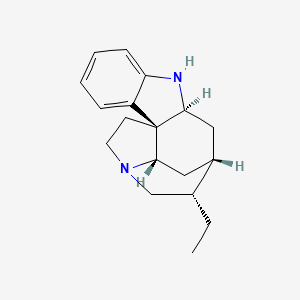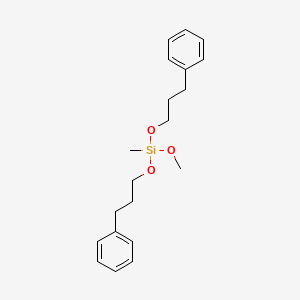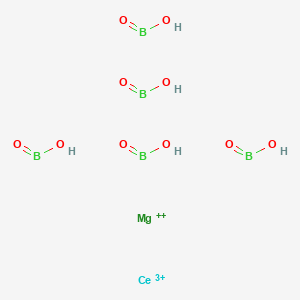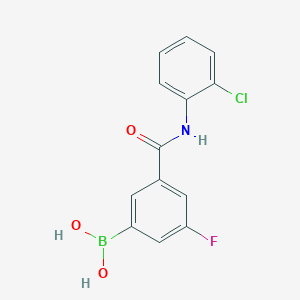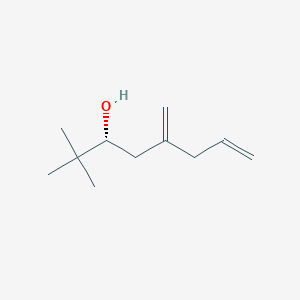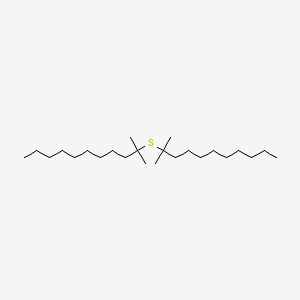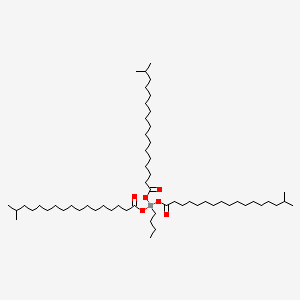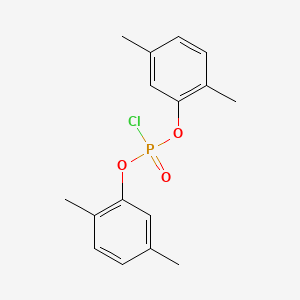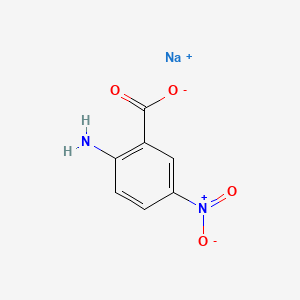
Sodium 5-nitroanthranilate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 5-nitroanthranilate is a chemical compound derived from 5-nitroanthranilic acid It is characterized by the presence of a nitro group (-NO2) and an amino group (-NH2) attached to a benzene ring, with the sodium salt form enhancing its solubility in water
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of sodium 5-nitroanthranilate typically involves the nitration of anthranilic acid, followed by neutralization with sodium hydroxide. The nitration process introduces a nitro group into the aromatic ring, resulting in 5-nitroanthranilic acid. This intermediate is then converted to its sodium salt by reacting with sodium hydroxide under controlled conditions.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous flow systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and concentration of reagents, are optimized to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions: Sodium 5-nitroanthranilate undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the nitro group influences the reactivity and orientation of the substituents.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Electrophiles like halogens or sulfonic acid derivatives in the presence of Lewis acids.
Major Products Formed:
Oxidation: Formation of nitro derivatives or carboxylic acids.
Reduction: Formation of 5-aminoanthranilic acid.
Substitution: Various substituted nitroanthranilate derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Sodium 5-nitroanthranilate has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Studied for its potential antimicrobial properties and interactions with biological systems.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of sodium 5-nitroanthranilate involves its interaction with specific molecular targets. The nitro group can undergo redox reactions, influencing cellular processes and enzyme activities. The compound’s effects are mediated through pathways involving oxidative stress and modulation of enzyme function.
Vergleich Mit ähnlichen Verbindungen
5-nitroanthranilic acid: The parent compound, differing only in the presence of the sodium salt.
5-aminoanthranilic acid: A reduced form with an amino group instead of a nitro group.
Nitrobenzene derivatives: Compounds with similar nitro groups attached to a benzene ring.
Uniqueness: Sodium 5-nitroanthranilate stands out due to its specific combination of functional groups and solubility properties. This makes it particularly useful in applications requiring water-soluble nitroaromatic compounds.
Eigenschaften
CAS-Nummer |
74496-09-6 |
|---|---|
Molekularformel |
C7H5N2NaO4 |
Molekulargewicht |
204.12 g/mol |
IUPAC-Name |
sodium;2-amino-5-nitrobenzoate |
InChI |
InChI=1S/C7H6N2O4.Na/c8-6-2-1-4(9(12)13)3-5(6)7(10)11;/h1-3H,8H2,(H,10,11);/q;+1/p-1 |
InChI-Schlüssel |
APDQERPTRWONCE-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(=O)[O-])N.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



